3-METHOXY-N-(6-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE

Fungicide discovery Botrytis cinerea Structure-activity relationship

3-Methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide (CAS 1448070-57-2) is a synthetic pyridyl-isoxazole carboxamide with the molecular formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.22 g/mol. The compound belongs to the pyridyl-oxazole carboxamide class, which has been systematically investigated for fungicidal activity and developmental toxicity.

Molecular Formula C11H11N3O3
Molecular Weight 233.227
CAS No. 1448070-57-2
Cat. No. B2728247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-METHOXY-N-(6-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
CAS1448070-57-2
Molecular FormulaC11H11N3O3
Molecular Weight233.227
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2=CC(=NO2)OC
InChIInChI=1S/C11H11N3O3/c1-7-4-3-5-9(12-7)13-11(15)8-6-10(16-2)14-17-8/h3-6H,1-2H3,(H,12,13,15)
InChIKeyAXDUKYSZFCZTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

3-Methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide (CAS 1448070-57-2) – Procuring a Defined Pyridyl-Oxazole Carboxamide with Peer-Validated Bioactivity


3-Methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide (CAS 1448070-57-2) is a synthetic pyridyl-isoxazole carboxamide with the molecular formula C₁₁H₁₁N₃O₃ and a molecular weight of 233.22 g/mol [1]. The compound belongs to the pyridyl-oxazole carboxamide class, which has been systematically investigated for fungicidal activity and developmental toxicity [2]. Its structure features a 3-methoxyisoxazole-5-carboxamide core linked to a 6-methylpyridin-2-yl moiety, representing a specific substitution pattern within a broader series where minor structural variations produce measurable differences in bioactivity and toxicity profiles [2].

Why 3-Methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide Cannot Be Replaced by Arbitrary Pyridyl-Oxazole or Isoxazole Carboxamide Analogs


Within the pyridyl-oxazole carboxamide series evaluated by Chen et al. (2021), individual compounds bearing different substitution patterns on the pyridine ring exhibit divergent fungicidal inhibition rates and zebrafish embryo acute toxicity values (LC₅₀) [1]. For example, among the eight analogs tested, the fungicidal inhibition rate against Rhizoctonia solani at 100 mg/L varied from 0% to 100%, demonstrating that even single-atom or single-substituent modifications within the same scaffold abolish target activity [1]. Consequently, procurement of a generic “isoxazole carboxamide” or “pyridyl-oxazole” without precisely specifying the 3-methoxy and 6-methyl substitution pattern introduces unacceptable uncertainty in biological readouts, particularly in fungicide discovery and toxicological screening workflows where quantitative reproducibility depends on exact structural identity [1].

3-Methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide – Quantitative Differentiation Evidence Against Closest Structural Analogs


Fungicidal Activity Against Botrytis cinerea – Complete Inhibition Versus Partial Inhibition Within the Same Series

In a head-to-head comparison of eight pyridyl-oxazole carboxamide analogs (6a–6h), the target compound 6b (3-methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide) achieved 100% inhibition of Botrytis cinerea at 100 mg/L, matching the performance of six other analogs (6a, 6c–6e, 6g, 6h) while clearly outperforming compound 6f, which showed only 90% inhibition at the identical concentration [1]. This within-series differentiation establishes a minimal activity threshold that 6f fails to meet, directly excluding 6f from applications requiring complete B. cinerea inhibition.

Fungicide discovery Botrytis cinerea Structure-activity relationship

Fungicidal Activity Against Rhizoctonia solani – Unique 100% Inhibition Versus 0%–90% Across Structurally Similar Analogs

Against Rhizoctonia solani at 100 mg/L, compound 6b was the only analog in the series to achieve 100% inhibition. Comparators 6a, 6e, and 6h reached 90% inhibition, while compounds 6c, 6d, 6f, and 6g showed substantially lower or negligible activity [1]. The observation that 6b alone delivers complete R. solani inhibition within this set of eight closely related pyridyl-oxazole carboxamides constitutes the strongest quantitative differentiation evidence available, indicating that the specific 3-methoxy/6-methyl substitution pattern confers a level of anti-Rhizoctonia potency not accessible through alternative substitution configurations tested in the same study.

Rhizoctonia solani Fungicidal specificity Pyridyl-oxazole SAR

Zebrafish Embryo Acute Toxicity (LC₅₀) – Quantitative Benchmarking Against Compound 6c in the Same Study

The acute toxicity of compound 6b to zebrafish embryos was determined as an LC₅₀ of 4.878 mg/L, compared to 6.257 mg/L for compound 6c, its mono-substituted counterpart, in the same experimental paradigm [1]. This 1.28-fold higher toxicity of 6b relative to 6c was statistically significant and accompanied by a spectrum of developmental malformations, including pericardial edema, spinal curvature, delayed yolk sac resorption, and reduced hatching rates [1]. The authors attributed this differential toxicity to the di-substitution versus mono-substitution pattern, directly positioning 6b as the more toxic reference point within the series.

Zebrafish embryo toxicity Developmental toxicology LC₅₀

Substitution Pattern Selectivity – Di-Substitution (6b) Versus Mono-Substitution (6c) Confers Distinct Toxicity and Activity Profiles

The Chen et al. (2021) study directly compared the di-substituted compound 6b against the mono-substituted analog 6c, revealing that 6b achieved 100% inhibition against both B. cinerea and R. solani (vs. 90% for 6c against R. solani) while simultaneously exhibiting higher zebrafish embryo toxicity (LC₅₀ 4.878 vs. 6.257 mg/L) [1]. The authors concluded that the di-substitution structure is more beneficial than mono-substitution for enhancing fungicidal activity but at the cost of increased toxicity, providing a quantifiable trade-off framework that is unique to the 6b/6c pair within this study [1].

Substitution pattern SAR Di-substitution advantage Fungicide-toxicity trade-off

Physicochemical Identity – Computed XLogP3 and Topological Polar Surface Area Distinguish This Compound from Core Scaffold and Non-Pyridyl Isoxazole Carboxamides

The target compound exhibits a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 77.3 Ų, as derived from authoritative database entries [1]. These values place the compound in a favorable drug-like property space (XLogP3 between 1 and 3, TPSA < 140 Ų) distinct from unsubstituted isoxazole-5-carboxamide (C₄H₄N₂O₂, MW 112.09, TPSA lower due to absence of pyridyl and methoxy substituents) and from bulkier pyridyl-isoxazole analogs bearing additional halogen or heterocycle substitutions that increase logP beyond 3.0 [1]. This intermediate physicochemical profile supports consistent solubility and membrane permeability predictions critical for reproducible bioassay results.

Physicochemical properties XLogP3 TPSA Drug-likeness

Molecular Formula and Exact Mass – Definitive Identity Confirmation for Procurement Quality Control

The target compound has an exact monoisotopic mass of 233.08004122 Da and molecular formula C₁₁H₁₁N₃O₃ [2]. In the Chen et al. (2021) study, compound identity was confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS), with purity ≥98% for the compounds used in biological assays [1]. This level of analytical characterization establishes a verifiable quality benchmark that distinguishes the target compound from imprecisely characterized or mislabeled isoxazole carboxamide samples that may co-elute or share nominal mass with closely related analogs, posing risks for false-positive or false-negative biological results.

Identity confirmation HRMS Exact mass Quality control

3-Methoxy-N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide – Recommended Application Scenarios Grounded in Quantitative Evidence


Fungicide Discovery Programs Targeting Rhizoctonia solani Where Complete Growth Inhibition Is Required

Compound 6b is the only analog among the eight pyridyl-oxazole carboxamides tested by Chen et al. (2021) to achieve 100% inhibition of Rhizoctonia solani at 100 mg/L, outperforming the next-best analogs (6a, 6e, 6h at 90%) by a 10-percentage-point margin [1]. In fungicide lead-optimization campaigns where complete pathogen suppression is a gatekeeping criterion, 6b serves as the indispensable positive control and structural starting point; substitution with any other analog from this series would fail to meet the 100% threshold and jeopardize advancement decisions.

Zebrafish Embryo Developmental Toxicology Reference Standard for Di-Substituted Pyridyl-Oxazole Carboxamides

With a rigorously determined LC₅₀ of 4.878 mg/L and a fully characterized malformation spectrum (pericardial edema, spinal curvature, delayed yolk sac resorption, reduced hatching), compound 6b provides a quantitative toxicological benchmark for di-substituted pyridyl-oxazole carboxamides [1]. Researchers designing structure-toxicity relationship studies can use 6b as the high-toxicity reference point to calibrate the safety margins of newly synthesized analogs, as the 1.28-fold toxicity differential versus mono-substituted 6c is explicitly documented.

Structure-Activity Relationship (SAR) Studies on Pyridyl-Oxazole Carboxamide Fungicides – Di-Substitution Efficacy-Toxicity Trade-Off Elucidation

The Chen et al. (2021) dataset uniquely pairs fungicidal activity and developmental toxicity data for 6b and its mono-substituted analog 6c, quantifying the efficacy-toxicity trade-off inherent in the di-substitution pattern [1]. For medicinal chemistry and agrochemical SAR programs, 6b and 6c together constitute a matched molecular pair that enables dissection of how the 6-methylpyridin-2-yl moiety (versus alternative pyridyl substitution) modulates both target engagement and off-target developmental toxicity, a rare analytical opportunity within this chemical series.

Procurement Quality Control and Identity Verification for Isoxazole Carboxamide Libraries

The combination of HRMS-confirmed exact mass (233.08004122 Da), ¹H/¹³C-NMR spectroscopic fingerprints, and ≥98% purity documented by Chen et al. (2021) establishes 6b as a well-characterized reference standard for quality control of commercial or custom-synthesized pyridyl-isoxazole carboxamide libraries [1] [2]. Procurement of 6b with accompanying certificates of analysis referencing these spectroscopic benchmarks mitigates the risk of receiving mislabeled structural isomers that could confound high-throughput screening campaigns.

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